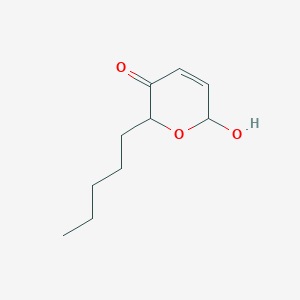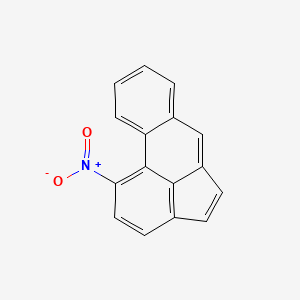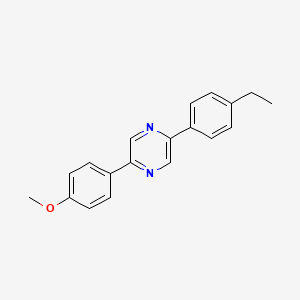
4H-1,2,4-Triazol-4-amine, N-cyclohexyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4H-1,2,4-Triazol-4-amine, N-cyclohexyl- is a chemical compound belonging to the triazole family. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This specific compound is characterized by the presence of an amine group attached to the triazole ring and a cyclohexyl group attached to the nitrogen atom. Triazoles are known for their diverse biological activities and are widely used in various fields, including pharmaceuticals, agriculture, and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4H-1,2,4-Triazol-4-amine, N-cyclohexyl- typically involves the reaction of 4-amino-1,2,4-triazole with cyclohexylamine. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, under reflux conditions. The reaction mixture is heated to a specific temperature, typically around 80-100°C, for several hours to ensure complete conversion of the starting materials to the desired product. The product is then isolated by filtration, washed with a suitable solvent, and dried under reduced pressure.
Industrial Production Methods
In an industrial setting, the production of 4H-1,2,4-Triazol-4-amine, N-cyclohexyl- may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can lead to higher yields and purity of the final product. Additionally, the implementation of green chemistry principles, such as the use of environmentally friendly solvents and catalysts, can further improve the sustainability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
4H-1,2,4-Triazol-4-amine, N-cyclohexyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxyl derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide. The reactions are typically carried out in acidic or basic media at elevated temperatures.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used. The reactions are usually performed in anhydrous solvents under inert atmosphere.
Substitution: Nucleophilic substitution reactions often involve reagents such as alkyl halides, acyl chlorides, or sulfonyl chlorides. The reactions are carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the substitution process.
Major Products Formed
Oxidation: Oxidation reactions can yield hydroxylated or oxygenated derivatives of the compound.
Reduction: Reduction reactions typically produce amine derivatives with varying degrees of substitution.
Substitution: Substitution reactions result in the formation of new compounds with different functional groups replacing the amine group.
Applications De Recherche Scientifique
4H-1,2,4-Triazol-4-amine, N-cyclohexyl- has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. It serves as a precursor for the preparation of various heterocyclic compounds with potential biological activities.
Biology: In biological research, the compound is studied for its potential as an enzyme inhibitor. It has shown promise in inhibiting certain enzymes involved in disease pathways, making it a potential candidate for drug development.
Medicine: The compound is investigated for its potential therapeutic applications. It has shown activity against certain types of cancer cells and is being explored as a potential anticancer agent.
Industry: In the industrial sector, the compound is used as a corrosion inhibitor. It is added to coatings and paints to protect metal surfaces from corrosion and extend their lifespan.
Mécanisme D'action
The mechanism of action of 4H-1,2,4-Triazol-4-amine, N-cyclohexyl- involves its interaction with specific molecular targets and pathways. The compound can bind to the active sites of enzymes, inhibiting their activity and disrupting key biological processes. For example, in cancer cells, the compound may inhibit enzymes involved in cell proliferation and survival, leading to cell death. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
4H-1,2,4-Triazol-3-amine: Another triazole derivative with similar structural features but different functional groups.
4H-1,2,4-Triazol-5-amine: A triazole compound with the amine group attached to a different position on the ring.
N-(4H-1,2,4-Triazol-4-yl)octanamide: A structurally modified triazole compound with an octanoyl chain.
Uniqueness
4H-1,2,4-Triazol-4-amine, N-cyclohexyl- is unique due to the presence of the cyclohexyl group, which imparts specific chemical and biological properties The cyclohexyl group enhances the compound’s lipophilicity, improving its ability to interact with lipid membranes and penetrate cells
Propriétés
Numéro CAS |
114274-09-8 |
|---|---|
Formule moléculaire |
C8H14N4 |
Poids moléculaire |
166.22 g/mol |
Nom IUPAC |
N-cyclohexyl-1,2,4-triazol-4-amine |
InChI |
InChI=1S/C8H14N4/c1-2-4-8(5-3-1)11-12-6-9-10-7-12/h6-8,11H,1-5H2 |
Clé InChI |
UAZRECDELXCIBS-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(CC1)NN2C=NN=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![4-[(2-Phenylethyl)amino]pent-3-en-2-one](/img/structure/B14297756.png)
![9-{[4-(Dimethylamino)phenyl]ethynyl}-9H-thioxanthen-9-ol](/img/structure/B14297757.png)




